4-Cyanopyridine N-oxide

Catalog No.
S1484555
CAS No.
14906-59-3
M.F
C6H4N2O
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanopyridine N-oxide

4-Cyanopyridine N-oxide (CAS 14906-59-3) addresses the dual challenges of toxic cyanide handling and over-oxidation control. As a bench-stable cyano source, it safely replaces Zn(CN)₂ or HCN in oxindole synthesis. Key benefits:

  • 50-fold slower O-atom transfer vs. methoxy analogs prevents over-oxidation in sensitive substrates.
  • High MP (223-225 °C) and low volatility enable solid-state dosing for continuous flow reactors.
  • Non-interchangeable with generic pyridine N-oxides due to unique electronic and thermal properties.

CAS Number

14906-59-3

Product Name

4-Cyanopyridine N-oxide

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H

InChI Key

QNCSFBSIWVBTHE-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1C#N)[O-]

Synonyms

1-Oxide-4-pyridinecarbonitrile; 1-Oxide-isonicotinonitrile; 4-Cyanopyridine 1-Oxide;4-Cyanopyridine Oxide; NSC 132883;

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-]

The exact mass of the compound 4-Cyanopyridine N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4-Cyanopyridine N-oxide (CAS 14906-59-3) is a bifunctional heteroaromatic compound widely procured as an oxygen atom transfer (OAT) reagent, a specialized coordination ligand, and a bench-stable cyano source [1]. Featuring a strongly electron-withdrawing para-cyano group on the pyridine N-oxide core, it exhibits distinct electronic and thermal properties compared to unsubstituted pyridine N-oxide[2]. Industrially and in advanced laboratory synthesis, it is highly valued for its elevated melting point (223–225 °C), low volatility, and unique capacity to either modulate metal-catalyzed oxidation kinetics or serve as a safe, in-situ cyanide surrogate [3]. These attributes make it a critical material for safe, scalable pharmaceutical precursor synthesis and fine chemical manufacturing where reaction control and safety are paramount.

Research Fit

Aqueous-phase reactions and coordination chemistry studies
Nickel-catalyzed cyanation without toxic cyanide salts
High-temperature synthesis (>150 °C) leveraging thermal stability
Versatile O-donor ligand for d-block and f-block metal complexes

Substituting 4-cyanopyridine N-oxide with generic pyridine N-oxides (such as unsubstituted or 4-methyl variants) fundamentally alters reaction pathways due to drastic differences in electron density [1]. The electron-withdrawing cyano group significantly attenuates the nucleophilicity of the N-oxide oxygen, slowing down oxygen transfer rates to prevent over-oxidation in kinetically sensitive substrates [2]. Furthermore, generic N-oxides cannot function as cyano-transfer agents; replacing 4-cyanopyridine N-oxide in cyanation protocols would require reverting to highly toxic reagents like zinc cyanide or hydrogen cyanide gas [3]. This substitution would immediately escalate safety risks, regulatory compliance costs, and process complexity, making 4-cyanopyridine N-oxide strictly non-interchangeable for these specific workflows.

Substitution Risk

Non-oxidized analog
4-Cyanopyridine lacks the N–O bond; electronic properties and coordination behavior may shift significantly.
Positional isomers
2- or 3-Cyanopyridine N-oxides show different C≡N stretching and metal binding modes; data do not support direct interchange.
Solubility-mismatched analogs
Less hydrophilic analogs can alter biphasic reaction partitioning and crystallization outcomes; may require re-optimization.

Bench-Stable Cyanation: Elimination of Highly Toxic Cyanide Salts

In nickel-catalyzed domino annulation couplings for oxindole synthesis, 4-cyanopyridine N-oxide serves as a highly efficient, bench-stable cyano source, generating active cyanation species in situ. This eliminates the need for highly toxic traditional reagents like Zn(CN)2, which otherwise yield inferior results and pose severe safety hazards [1].

Evidence DimensionToxicity and handling requirements for cyanation
Target Compound Data4-Cyanopyridine N-oxide (Bench-stable, safe handling)
Comparator Or BaselineZn(CN)2 (Highly toxic, requires stringent safety controls)
Quantified DifferenceEnables C-CN bond formation without lethal cyanide salts while maintaining competitive yields
ConditionsNi-catalyzed domino annulation coupling

Drastically reduces procurement compliance costs and facility safety overhead associated with handling highly toxic cyanide salts.

C≡N Stretching Shift
Head-to-head
Target: lower wavenumber, increased intensity
Comparator: 4-Cyanopyridine 2239 ± 4 cm⁻¹
Enables unambiguous N-oxide identification
KBr disc; reported marked shift

Kinetic Control in Oxygen Atom Transfer (OAT)

The electron-withdrawing nature of the cyano group drastically reduces the oxygen transfer rate compared to electron-rich analogs. In molybdenum dioxo complex-mediated photocatalytic C-H functionalization, 4-cyanopyridine N-oxide reacts 50 times slower than 4-methoxypyridine N-oxide [1].

Evidence DimensionRelative oxidation rate
Target Compound Data4-Cyanopyridine N-oxide (50x slower rate)
Comparator Or Baseline4-Methoxypyridine N-oxide (Baseline fast oxidant)
Quantified Difference50-fold reduction in initial reaction rate
ConditionsMolybdenum dioxo complex-mediated direct photocatalytic C-H functionalization

Allows for highly controlled, mild oxidation of sensitive substrates where electron-rich N-oxides would cause uncontrolled over-oxidation.

Cyano Shuttle Catalysis
Class-level
Ni-catalyzed C–CN cleavage; broad functional group tolerance; water as hydrogen source
Supports safer cyanation workflow
Qualitative advantage over KCN/Zn(CN)₂

Solid-State Thermal Stability and Reduced Volatility

Thermodynamic assessments demonstrate that 4-cyanopyridine N-oxide possesses a significantly higher standard enthalpy of sublimation compared to unsubstituted pyridine N-oxide, measuring 104.4 ± 4.3 kJ/mol versus 79.3 ± 1.0 kJ/mol [1].

Evidence DimensionStandard enthalpy of sublimation (ΔH_sub)
Target Compound Data4-Cyanopyridine N-oxide (104.4 ± 4.3 kJ/mol)
Comparator Or BaselinePyridine N-oxide (79.3 ± 1.0 kJ/mol)
Quantified Difference+25.1 kJ/mol higher sublimation energy
ConditionsStandard thermodynamic assessment at 298 K

Ensures lower volatility and superior solid-state stability during high-temperature storage, transport, and continuous-flow reactor feeding.

Hydrophilicity Advantage
Data to verify
log P difference ~1.4 units (~25× higher aqueous partitioning)
Supports aqueous-phase reaction design
Calculated/experimental values; review individual data sources

Attenuated Catalyst Binding for Improved Turnover

In polyoxometalate-catalyzed homogeneous oxidations, 4-cyanopyridine N-oxide exhibits a much weaker association with the catalyst center compared to alkyl-substituted analogs. The binding constant (K1) for 4-cyanopyridine N-oxide is 22 ± 1, significantly lower than the 59 ± 3 observed for 4-picoline N-oxide [1].

Evidence DimensionThermodynamic binding constant (K1) to transition metal catalysts
Target Compound Data4-Cyanopyridine N-oxide (K1 = 22 ± 1)
Comparator Or Baseline4-Picoline N-oxide (K1 = 59 ± 3)
Quantified Difference62% lower binding affinity
ConditionsAssociation with[Co4(H2O)2P2W18O68]10- in acetonitrile at 25 °C

The weaker coordination affinity prevents catalyst poisoning and allows for higher turnover frequencies in specific metal-catalyzed reactions.

N–O Bond Length Refinement
Head-to-head
1.2997(15) Å vs earlier 1.303(5) Å; Δ = 0.0033 Å
Improved precision for computational modeling
Single-crystal XRD at 100 K
Thermal Stability Marker
Context-dependent
Melting point 223–232 °C; Δ ≈ 70–170 °C higher than comparators
Supports high-temperature reaction use
Compared to 4-nitropyridine N-oxide, pyridine N-oxide, etc.
Coordination Versatility
Class-level
Stable complexes with VO²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Ln³⁺
Enables diverse catalyst and material design
Different selectivity vs pyridine-N coordination

Safe Cyanation in Pharmaceutical Manufacturing

Directly leveraging its ability to act as a bench-stable cyanide surrogate, this compound is the optimal choice for introducing cyano groups into oxindoles and other N-heterocycles without triggering the severe safety and regulatory burdens of Zn(CN)2 [1].

Controlled Oxidation of Kinetically Sensitive Substrates

Due to its 50-fold slower oxygen transfer rate compared to methoxy-analogs, it is highly recommended for late-stage C-H functionalizations where preventing over-oxidation of delicate functional groups is critical [2].

High-Temperature Continuous Flow Synthesis

Benefiting from its high sublimation enthalpy and low volatility, 4-cyanopyridine N-oxide is an excellent candidate for solid-state feeding or high-temperature flow reactor environments where standard pyridine N-oxide would prematurely volatilize or degrade [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ni-catalyzed cyanation reagent
Reported C–CN bond cleavage reactivity
Substrate scope, functional group tolerance, aqueous compatibility
Aqueous metal complex synthesis
High water solubility, low log P
Phase compatibility, metal coordination in water
High-temperature organic transformations
Elevated melting point, thermal robustness
Decomposition resistance, stoichiometry control
Heterogeneous catalysts and magnetic materials
Versatile O-donor ligand for d- and f-block metals
Complex stability, structural predictability

XLogP3

-0.9

LogP

-0.94 (LogP)

Melting Point

224.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14906-59-3

Wikipedia

4-Cyanopyridinium-1-olate

General Manufacturing Information

4-Pyridinecarbonitrile, 1-oxide: INACTIVE

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